molecular formula C25H30N4O2S B15122480 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B15122480
M. Wt: 450.6 g/mol
InChI Key: FNFJVKKSHYNSBW-UHFFFAOYSA-N
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Description

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

The synthesis of 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable alkylating agent to introduce the propyl group.

    Quinazolinone Core Formation: The next step involves the cyclization of the intermediate with an appropriate reagent to form the quinazolinone core.

    Introduction of the Prop-2-en-1-ylsulfanyl Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and quinazolinone moieties.

Common reagents and conditions for these reactions include the use of solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to inhibition or activation of specific pathways. For example, it may act as an antagonist at certain neurotransmitter receptors, thereby modulating neurological activity .

Comparison with Similar Compounds

Similar compounds to 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one include:

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C25H30N4O2S

Molecular Weight

450.6 g/mol

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-prop-2-enylsulfanylquinazolin-4-one

InChI

InChI=1S/C25H30N4O2S/c1-3-19-32-25-26-23-8-5-4-7-22(23)24(30)29(25)14-6-13-27-15-17-28(18-16-27)20-9-11-21(31-2)12-10-20/h3-5,7-12H,1,6,13-19H2,2H3

InChI Key

FNFJVKKSHYNSBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4=CC=CC=C4N=C3SCC=C

Origin of Product

United States

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